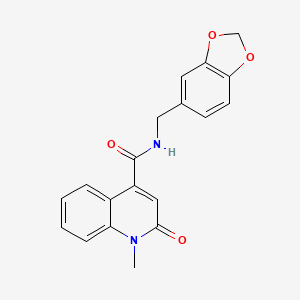

N-(1,3-benzodioxol-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide

Description

Properties

Molecular Formula |

C19H16N2O4 |

|---|---|

Molecular Weight |

336.3 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-1-methyl-2-oxoquinoline-4-carboxamide |

InChI |

InChI=1S/C19H16N2O4/c1-21-15-5-3-2-4-13(15)14(9-18(21)22)19(23)20-10-12-6-7-16-17(8-12)25-11-24-16/h2-9H,10-11H2,1H3,(H,20,23) |

InChI Key |

CGDTWOYWCOHMHA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(=CC1=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

The quinoline scaffold is typically constructed via cyclization of anthranilic acid derivatives. For example:

-

Method A : Heating anthranilic acid with triethyl methanetricarboxylate in Dowtherm A at 220°C yields 3-quinolinecarboxylic esters. This method is efficient for electron-rich anilines but limited by moderate yields (50–60%) for bulky substituents.

-

Method B : Anthranilic acid is treated with phosgene to form isatoic anhydrides, followed by condensation with diethyl malonate in dimethylformamide (DMF) at 85°C. This approach achieves higher yields (75–85%) and broader substrate compatibility.

Table 1: Comparison of Quinoline Core Synthesis Methods

| Method | Reagents | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| A | Triethyl methanetricarboxylate | 220 | 50–60 | |

| B | Phosgene, diethyl malonate | 85 | 75–85 |

Functionalization of the Quinoline Core

Introduction of the 1-Methyl Group

Methylation at the 1-position is achieved via:

-

Alkylation : Treatment with iodomethane in the presence of sodium hydride (NaH) in DMF. For example, reacting 3-quinolinecarboxylic ester with MeI/NaH affords the 1-methyl derivative in 80% yield.

-

Chiral Reduction : Asymmetric reduction of ketones using biocatalysts or chiral auxiliaries ensures enantiomeric purity. For instance, (S)-α-methyl-1,3-benzodioxole-5-ethanol is synthesized via enzymatic reduction with >99% enantiomeric excess (ee).

Oxidation to Introduce the 2-Oxo Group

The 2-oxo moiety is introduced via oxidation:

-

Air Oxidation : Stirring in dimethyl sulfoxide (DMSO) with NaOH under air yields 2-oxo-1,2-dihydroquinoline derivatives.

-

Chemical Oxidants : Potassium permanganate (KMnO₄) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in ethanol achieves >90% conversion.

Carboxamide Coupling

Synthesis of 1,3-Benzodioxol-5-ylmethylamine

The benzodioxolemethylamine precursor is prepared via:

Amide Bond Formation

Coupling the quinoline-4-carboxylic acid with benzodioxolemethylamine is achieved via:

-

Direct Ester-Amine Condensation : Heating the quinoline ester with the amine in toluene under reflux (120°C, 8 h), yielding 60–70%.

-

Acid Chloride Route : Converting the carboxylic acid to its chloride using thionyl chloride (SOCl₂), followed by reaction with the amine in dichloromethane (DCM) and triethylamine (Et₃N). This method achieves higher yields (80–85%).

Table 2: Carboxamide Coupling Conditions

| Method | Reagents | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Ester condensation | Toluene, reflux | 120 | 60–70 | |

| Acid chloride coupling | SOCl₂, Et₃N, DCM | 25 | 80–85 |

Optimization and Recent Advances

Ultrasonic-Assisted Synthesis

Ultrasonic irradiation (47 kHz) reduces reaction times from hours to minutes. For example, Claisen-Schmidt reactions under ultrasound achieve 92% yield in 20 minutes.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Hydroxy derivatives.

Substitution: Halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-(1,3-benzodioxol-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Key Structural Features :

- Quinoline Core: 1-methyl and 2-oxo groups at positions 1 and 2, respectively.

- Carboxamide Substituent : N-(1,3-benzodioxol-5-ylmethyl), contributing to lipophilicity and π-π stacking interactions.

The following table and analysis highlight structural and functional differences between the target compound and related derivatives:

Table 1: Comparative Analysis of Quinolinecarboxamide Derivatives

Structural and Functional Insights

Substituent Effects on Activity

- Target Compound vs. JTE-907 :

- JTE-907’s 7-methoxy and 8-pentyloxy groups enhance lipophilicity and receptor binding affinity compared to the target compound’s simpler 1-methyl substitution. These groups likely improve membrane permeability and CB2 selectivity .

- The absence of a pentyloxy chain in the target compound may reduce metabolic stability but could simplify synthetic routes .

Carboxamide Variations

- N-(1-Naphthyl) vs. In contrast, the benzodioxolylmethyl group in the target compound balances lipophilicity and hydrogen-bonding capacity .

Pharmacological Implications

- Cannabinoid Receptor Modulation: JTE-907’s CB2 inverse agonism highlights the importance of alkoxy substituents (e.g., pentyloxy) for activity. The target compound’s benzodioxolylmethyl group may mimic these effects via alternative binding modes .

- Metabolic Stability : Smaller substituents (e.g., 1-methyl) could reduce cytochrome P450-mediated metabolism compared to bulkier analogs like JTE-907 .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C21H19N3O4

- Molecular Weight : 377.39 g/mol

- CAS Number : 1260994-24-8

The compound features a unique structure that includes a benzodioxole moiety and a quinoline backbone, which are significant for its biological activity.

Anticancer Properties

Research has indicated that compounds structurally similar to this compound exhibit anticancer properties. For instance, analogs of capsaicin containing the benzodioxole structure have shown cytotoxic effects against various cancer cell lines. A study reported an IC50 value of 32 µM against the MCF7 breast cancer cell line for a related compound, suggesting potential for further development in cancer therapeutics .

The biological activity of this compound may be attributed to its interaction with specific molecular targets involved in cancer progression and inflammation. It is hypothesized that the compound may inhibit key enzymes or receptors that play roles in these processes. For example, related compounds have been identified as potent inhibitors of nitric oxide synthase (iNOS), which is involved in inflammatory responses .

Case Studies

- Inhibition of Nitric Oxide Formation : A series of compounds designed from the benzodioxole framework were tested for their ability to inhibit nitric oxide formation in human cell assays. One compound demonstrated high potency and selectivity for iNOS over other isoforms .

- Cytotoxicity Against Cancer Cells : In vitro studies have shown that similar compounds can induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the standard synthetic routes and characterization methods for this compound?

Answer:

The synthesis typically involves coupling reactions between quinolinecarboxylic acid derivatives and substituted benzodioxole-containing amines. For example:

- Step 1: Activation of the carboxylic acid using coupling agents like HBTU (hexafluorophosphate benzotriazole tetramethyluronium) in the presence of TEA (triethylamine) as a base .

- Step 2: Reaction with 1,3-benzodioxol-5-ylmethylamine under controlled conditions (0°C to room temperature, 12–24 hours) .

- Characterization:

- 1H NMR (DMSO-d6): Key peaks include δ ~8.5–7.0 ppm (aromatic protons), δ ~5.9 ppm (benzodioxole methylenedioxy group), and δ ~3.6 ppm (N-methyl group) .

- IR Spectroscopy : C=O stretch at ~1650–1640 cm⁻¹ confirms the carboxamide group .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 292 [M]⁺) validate molecular weight .

Basic: How is the purity of the compound assessed during synthesis?

Answer:

Purity is monitored via:

- Thin-Layer Chromatography (TLC) : To track reaction progress using polar/non-polar solvent systems (e.g., ethyl acetate/hexane) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for biological assays) using C18 columns and UV detection .

- Melting Point Analysis : Sharp melting ranges (e.g., 254–256°C for similar quinolinecarboxamides) indicate crystalline purity .

Advanced: How can reaction conditions be optimized to improve synthetic yields?

Answer:

Key variables include:

- Temperature : Lower temperatures (0°C) minimize side reactions during coupling; gradual warming ensures completion .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reagent solubility and reaction efficiency .

- Catalyst Ratios : Excess HBTU (1.1–1.5 eq.) and TEA (3 eq.) improve carboxamide bond formation .

- Example : Compound 52 (23% yield) and 53 (20% yield) in highlight the impact of substituent positioning on reactivity. Adjusting stoichiometry or reaction time may address low yields .

Advanced: What methodologies are used to evaluate biological activity, and how are contradictions resolved?

Answer:

- MTT Assay : Measures cytotoxicity (IC₅₀ values) against cancer cell lines (e.g., HeLa or MCF-7). Discrepancies arise from cell line variability or incubation time differences .

- Microtubule Inhibition Assays : Quantify disruption of tubulin polymerization via fluorescence-based methods. Contradictions may stem from assay sensitivity thresholds .

- Antimicrobial Testing : Disk diffusion and MIC assays evaluate bacterial/fungal growth inhibition. Variability in microbial strains or agar composition requires standardization .

- Resolution : Cross-validate results using orthogonal assays (e.g., SRB assay vs. MTT) and statistical analysis (p < 0.05 significance) .

Advanced: How are structure-activity relationships (SAR) analyzed for derivatives of this compound?

Answer:

SAR studies involve:

- Modification of Substituents : Introducing electron-withdrawing groups (e.g., -Cl) to the benzodioxole ring enhances antimicrobial activity, while N-methylation reduces cytotoxicity .

- Quinoline Core Alterations : Bromination at position 6 (e.g., 6-bromo derivatives in ) increases steric bulk, affecting target binding .

- Data Correlation : Tabulate bioactivity data (e.g., IC₅₀, MIC) against structural features:

| Derivative | Substituent Position | IC₅₀ (μM) | MIC (μg/mL) |

|---|---|---|---|

| 52 | Quinoline-3-carboxamide | 12.3 | 64 |

| 53 | Quinoline-5-carboxamide | 8.7 | 32 |

(Example adapted from and )

Advanced: What analytical techniques resolve stereochemical or conformational ambiguities?

Answer:

- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks in the solid state .

- 2D NMR (COSY, NOESY) : Identifies through-space interactions (e.g., NOE correlations between benzodioxole and quinoline protons) .

- Circular Dichroism (CD) : Analyzes chiral centers in solution, critical for enantiomer-specific activity studies .

Advanced: How is computational modeling integrated into mechanistic studies?

Answer:

- Docking Simulations : Predict binding affinities to targets like tubulin or DNA using software (AutoDock, Schrödinger). For example, benzodioxole interactions with hydrophobic pockets are modeled .

- DFT Calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to explain redox behavior .

- MD Simulations : Track conformational stability in biological membranes over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.